molecular formula C12H11NO B3270937 2-Methoxy-3-phenylpyridine CAS No. 53698-45-6

2-Methoxy-3-phenylpyridine

Cat. No.: B3270937
CAS No.: 53698-45-6
M. Wt: 185.22 g/mol
InChI Key: NXQVPFXJWOSNOU-UHFFFAOYSA-N
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Description

2-Methoxy-3-phenylpyridine is an organic compound with the molecular formula C12H11NO It is a derivative of pyridine, where a methoxy group is attached to the second carbon and a phenyl group is attached to the third carbon of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methoxy-3-phenylpyridine can be achieved through several methods. One common approach involves the reaction of 3-aminomethoxypyridines with phenylboronic acid under Suzuki-Miyaura cross-coupling conditions . This reaction typically requires a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, at elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 2-Methoxy-3-phenylpyridine undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a carbonyl group.

    Reduction: The pyridine ring can be reduced to form piperidine derivatives.

    Substitution: Electrophilic substitution reactions can occur at the phenyl ring or the pyridine ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.

    Substitution: Electrophilic substitution reactions often require strong acids or bases as catalysts.

Major Products:

    Oxidation: Formation of this compound N-oxide.

    Reduction: Formation of 2-methoxy-3-phenylpiperidine.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-Methoxy-3-phenylpyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methoxy-3-phenylpyridine involves its interaction with various molecular targets. The methoxy group can participate in hydrogen bonding and other non-covalent interactions, while the phenyl group can engage in π-π stacking interactions. These interactions can influence the compound’s binding affinity and specificity towards its targets. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • 2-Methoxy-4-phenylpyridine
  • 2-Methoxy-5-phenylpyridine
  • 3-Methoxy-2-phenylpyridine

Comparison: 2-Methoxy-3-phenylpyridine is unique due to the specific positioning of the methoxy and phenyl groups on the pyridine ring. This positioning can significantly influence its chemical reactivity and interaction with other molecules. Compared to its isomers, this compound may exhibit different physical and chemical properties, such as melting point, boiling point, and solubility, which can affect its suitability for various applications .

Properties

IUPAC Name

2-methoxy-3-phenylpyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO/c1-14-12-11(8-5-9-13-12)10-6-3-2-4-7-10/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXQVPFXJWOSNOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC=N1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90673500
Record name 2-Methoxy-3-phenylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90673500
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53698-45-6
Record name 2-Methoxy-3-phenylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90673500
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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